Momordicoside I aglycone

Übersicht

Beschreibung

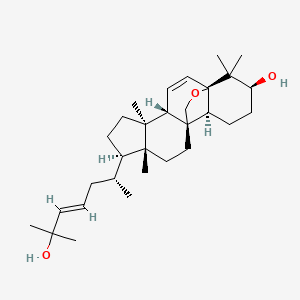

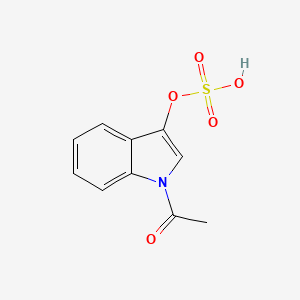

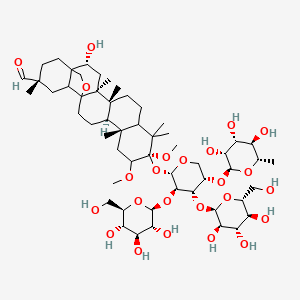

Momordicoside I aglycone is a natural compound that can be isolated from the herbs of Mormodica charantia L . It is a type of triterpenoid . The CAS number is 81910-41-0 .

Synthesis Analysis

The aglycone of momordicoside I was isolated from the ether soluble fraction in a high amount . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .Molecular Structure Analysis

The molecular formula of Momordicoside I aglycone is C30H48O3 . The molecular weight is 456.7 g/mol . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .Chemical Reactions Analysis

The aglycone of momordicoside I was isolated from the ether soluble fraction in a high amount . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .Physical And Chemical Properties Analysis

Momordicoside I aglycone is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

- Research : Momordicoside I aglycone exhibits antidiabetic effects by enhancing insulin sensitivity and promoting glucose uptake. It may be beneficial for individuals with type 2 diabetes .

- Research : Momordicoside I aglycone demonstrates cytotoxic effects against cancer cells, inhibiting their growth and inducing apoptosis. It may be explored as an adjunct therapy in cancer treatment .

- Research : Momordicoside I aglycone possesses anti-inflammatory properties, modulating inflammatory pathways. It could be investigated for conditions like arthritis and inflammatory bowel diseases .

- Research : Momordicoside I aglycone may protect neurons from oxidative stress and neurotoxicity. It could be relevant in Alzheimer’s and Parkinson’s disease research .

- Research : Momordicoside I aglycone shows promise in reducing lipid accumulation and improving heart health. It may be studied further for its cardioprotective effects .

- Research : Momordicoside I aglycone acts as an antioxidant, scavenging free radicals and protecting cells from damage. It could be explored for its anti-aging potential .

Antidiabetic Properties

Anticancer Activity

Anti-Inflammatory Effects

Neuroprotective Potential

Cardioprotective Effects

Anti-Aging and Antioxidant Properties

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)22-13-16-30-23(10-11-24(31)26(30,4)5)29(22,19-33-30)18-17-27(21,28)6/h8,13-14,16,20-24,31-32H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWGKJJMMBZZDX-ITPHIMIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098621 | |

| Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Momordicoside I aglycone | |

CAS RN |

81910-41-0 | |

| Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81910-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: Momordicoside I aglycone demonstrates promising activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. Molecular docking studies reveal that Momordicoside I aglycone binds to the active site of SmPNP with a strong binding affinity of -7.9 kcal/mol []. This interaction primarily occurs through pi-sigma bonds with the amino acid residue HIS 88, a crucial residue within the SmPNP active site []. Inhibiting SmPNP could disrupt the parasite's purine salvage pathway, essential for nucleotide synthesis and, ultimately, parasite survival. This targeted mechanism suggests Momordicoside I aglycone's potential as a novel therapeutic lead for schistosomiasis treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)

![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)